molecular formula C7H10O5 B1346128 Dihydro-2H-pyran-4,4(3H)-dicarboxylic acid CAS No. 5337-04-2

Dihydro-2H-pyran-4,4(3H)-dicarboxylic acid

Katalognummer B1346128
CAS-Nummer: 5337-04-2
Molekulargewicht: 174.15 g/mol
InChI-Schlüssel: LAHAPBJSVSVFGR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Dihydro-2H-pyran-4,4(3H)-dicarboxylic acid (DHPDC) is a naturally occurring molecule found in a variety of plants. It is a cyclic organic compound that is a member of the pyran family. The molecule has a five-membered ring structure with two hydrogens and two carboxylic acid groups. DHPDC has been studied extensively for its potential applications in various scientific and industrial fields.

Wissenschaftliche Forschungsanwendungen

Structural Analysis and Quantum-Chemical Calculations

The molecular and crystal structures of dihydro-2H-pyran derivatives have been extensively studied through techniques such as X-ray diffraction and quantum-chemical analysis. For example, the structure of 2,5-dimethyl-3,4-dihydro-2H-pyran-2-carboxylic acid was elucidated using single-crystal X-ray diffraction, revealing that the molecule exists in the form of the endo isomer. Quantum-chemical calculations corroborated these findings, providing insights into the molecular properties of these compounds (Kovalskyi et al., 2011).

Cytotoxicity and Anticancer Potential

Research on pyran derivatives, including those structurally related to dihydro-2H-pyran-4,4(3H)-dicarboxylic acid, has demonstrated their potential in anticancer applications. Compounds isolated from natural sources, such as the fungus Phellinus igniarius, showed selective cytotoxicity against human lung and liver cancer cell lines. These findings highlight the role of pyran derivatives in the development of new anticancer agents (Mo et al., 2004).

Synthetic Applications

Dihydro-2H-pyran derivatives serve as key intermediates in organic synthesis, enabling the construction of complex molecules. The reaction of 3,4‐dihydro‐2H‐pyran with oxalyl chloride, for instance, leads to a variety of products, including keto esters and novel bicyclic compounds. These reactions have implications for synthesizing materials and chemicals with specialized functions (Schmidt et al., 2010).

Medicinal Chemistry and Drug Design

The structural diversity and reactivity of dihydro-2H-pyran derivatives make them valuable scaffolds in medicinal chemistry. Their incorporation into drug molecules can lead to enhanced biological activity and therapeutic potential. For example, novel synthesis approaches for 3,4-diacyl-2H-pyran-2-ones have been developed, showcasing the versatility of dihydro-2H-pyran derivatives in creating bioactive compounds (Kotali et al., 2016).

Eigenschaften

IUPAC Name

oxane-4,4-dicarboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10O5/c8-5(9)7(6(10)11)1-3-12-4-2-7/h1-4H2,(H,8,9)(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAHAPBJSVSVFGR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1(C(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90277022
Record name Dihydro-2H-pyran-4,4(3H)-dicarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90277022
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Dihydro-2H-pyran-4,4(3H)-dicarboxylic acid

CAS RN

5337-04-2
Record name 5337-04-2
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=404
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Dihydro-2H-pyran-4,4(3H)-dicarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90277022
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

6M potassium hydroxide solution (10 mL, 60 mmol) was added to an ice-cooled solution of tetrahydropyran-4,4-dicarboxylic acid diethyl ester (5 g, 21.7 mmol) in ethanol (40 mL) and heated at reflux overnight. The volatiles were evaporated, the residue diluted with water and acidified with conc. hydrochloric acid. The mixture was allowed to stand overnight then extracted with ether (3×25 mL). The combined ether layers were washed with brine, dried over sodium sulfate, and concentrated in vacuo to afford tetrahydro-pyran-4,4-dicarboxylic acid (2.3 g, 61%) as a white solid.
Quantity
10 mL
Type
reactant
Reaction Step One
[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step Two
Quantity
40 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

Diethyl tetrahydro-2H-pyran-4,4-dicarboxylate (4.04 g, 20 mmol) is suspended in a 30% aqueous sodium hydroxide solution (10 mL), and the mixture is stirred at room temperature for 28 hours. The pH value of the reaction solution is adjusted to pH 1 with conc. hydrochloric acid, and the mixture is separated into water and ethyl acetate. The organic layer is dried over anhydrous sodium sulfate, and the solvent is evaporated. Ethyl acetate (30 mL) is added to the obtained crude product, and the mixture is washed by repulping, and the resulting solid is collected by filtration, and dried to give tetrahydro-4H-pyran-4,4-dicarboxylic acid (3.19 g, 18.3 mmol, 92%).
Quantity
4.04 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods III

Procedure details

To a stirred solution of diethyl oxane-4,4-dicarboxylate (40.0 g., 173 mmol) in ethanol (100 mL) was added a solution of potassium hydroxide (21.4 g, 382 mmol) in ethanol (300 mL). After the completion of the addition, the reaction mixture was stirred for 15 min at ambient temperature and then refluxed for 2.5 h. Water (40 mL) was added to the thick, white suspension, and then the solvent was removed by rotary evaporation. Water (40 mL) was added to the remaining residue and the resulting mixture then acidified with concentrated sulfuric acid (20 mL). The acidic solution was extracted with diethyl ether (3×300 mL) and the combined organic layers were dried (Na2SO4). Removal of solvent by rotary evaporation yielded the product (27.3 g, 90.2% yield).
Quantity
40 g
Type
reactant
Reaction Step One
Quantity
21.4 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One
Name
Quantity
40 mL
Type
reactant
Reaction Step Two
Yield
90.2%

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.